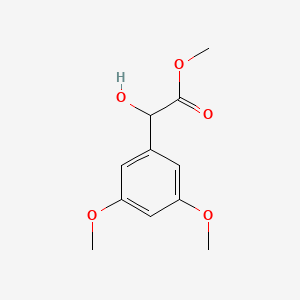![molecular formula C17H21N5O2 B2884181 8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)
8-[(3-Phenylpropyl)Amino]Caffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(3-Phenylpropyl)Amino]Caffeine is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 8-[(3-Phenylpropyl)Amino]Caffeine is likely to be similar to that of caffeine, which is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction . The compound also shares structural similarities with phenylpropylamines, which are known to interact with adrenergic receptors .
Mode of Action
This compound, like caffeine, likely acts as an antagonist at adenosine receptors, blocking the action of adenosine and preventing the onset of drowsiness induced by adenosine . It may also interact with adrenergic receptors, similar to phenylpropylamines .
Biochemical Pathways
The compound is likely to affect the same biochemical pathways as caffeine. Caffeine is known to block adenosine receptors, which can lead to increased levels of neurotransmitters like dopamine and glutamate . This can stimulate certain portions of the autonomic nervous system . The compound might also affect the pathways involved in the metabolism of phenylpropylamines .
Pharmacokinetics
Caffeine is almost exclusively metabolized in the liver by the cytochrome p-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . These properties could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of caffeine, which include increased wakefulness, better ability to concentrate, and stimulation of certain portions of the autonomic nervous system . The compound’s interaction with adrenergic receptors could also lead to effects similar to those of phenylpropylamines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound. For instance, the compound’s action could be influenced by the presence of other substances that compete for the same receptors
Biochemical Analysis
Biochemical Properties
. As a derivative of caffeine, it may interact with various enzymes, proteins, and other biomolecules. Caffeine is known to interact with adenosine receptors, inhibiting their activity and leading to increased alertness and reduced fatigue
Cellular Effects
. Caffeine, the parent compound, is known to have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
. Caffeine, its parent compound, acts as an antagonist to adenosine receptors, which are critical drug targets for treating heart failure, cancer, and neurological diseases
Temporal Effects in Laboratory Settings
. Caffeine has been shown to have a small but positive effect on endurance time-trial performance
Dosage Effects in Animal Models
. Caffeine has been shown to have a dose-dependent effect on performance in animal models
Metabolic Pathways
. Caffeine is metabolized primarily through N-demethylation to paraxanthine
Transport and Distribution
. Caffeine is known to be rapidly and completely absorbed orally, with only a small fraction excreted unchanged in the urine
Subcellular Localization
Caffeine, as a small molecule, can diffuse freely across cell membranes and may be found throughout the cell
Properties
IUPAC Name |
1,3,7-trimethyl-8-(3-phenylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-20-13-14(21(2)17(24)22(3)15(13)23)19-16(20)18-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQFDCUGMWKOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-({5-[(E)-1-naphthylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2884100.png)
![1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2884101.png)
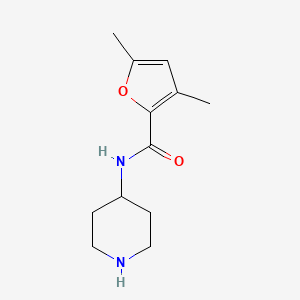
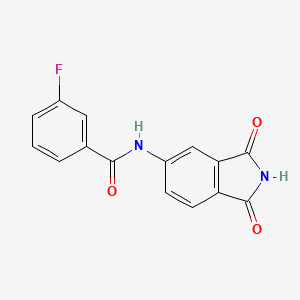
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2884104.png)
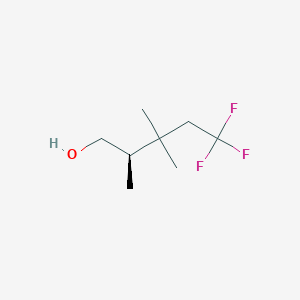
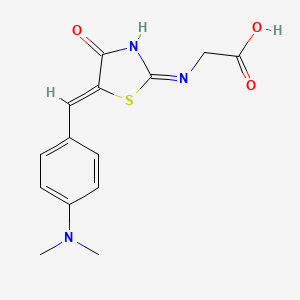
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2884108.png)
![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)
![N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2884114.png)

![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2884116.png)
![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)
